1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]-
CAS No.: 723238-98-0
Cat. No.: VC16797664
Molecular Formula: C25H45NO2
Molecular Weight: 391.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 723238-98-0 |
|---|---|
| Molecular Formula | C25H45NO2 |
| Molecular Weight | 391.6 g/mol |
| IUPAC Name | 2-amino-2-[2-(4-tetradecylphenyl)ethyl]propane-1,3-diol |
| Standard InChI | InChI=1S/C25H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-15-17-24(18-16-23)19-20-25(26,21-27)22-28/h15-18,27-28H,2-14,19-22,26H2,1H3 |
| Standard InChI Key | FOSPLAWGLFKYCR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N |
Introduction
Molecular Structure and Chemical Identity
Structural Features
The compound’s IUPAC name, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]propane-1,3-diol, reflects its three key components:
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A propanediol core () providing hydroxyl and amino functional groups.
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A 2-(4-tetradecylphenyl)ethyl substituent attached to the central carbon, comprising a 14-carbon alkyl chain (tetradecyl) linked to a phenyl ring .
The hydrophobic tetradecyl chain enhances lipid solubility, enabling membrane interactions, while the polar diol and amino groups facilitate hydrogen bonding and solubility in aqueous environments .
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 391.6 g/mol | |
| SMILES | CCCCCCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N | |
| InChI Key | FOSPLAWGLFKYCR-UHFFFAOYSA-N |
Synthesis and Physicochemical Properties
Synthesis Pathways
Patent EP0627406B1 outlines a multi-step synthesis for 2-amino-1,3-propanediol derivatives:
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Alkylation of Phenol: A tetradecyl chain is introduced via Friedel-Crafts alkylation of phenol, yielding 4-tetradecylphenol.
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Ethylation: The phenol is ethylated to form 2-(4-tetradecylphenyl)ethanol.
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Amination and Diol Formation: The ethanol derivative undergoes nucleophilic substitution with ammonia, followed by oxidation to introduce the 1,3-propanediol backbone .
Physicochemical Characteristics
While exact melting/boiling points are unspecified in available sources, the compound’s amphiphilic nature suggests:
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Solubility: Limited water solubility due to the tetradecyl chain; soluble in organic solvents like ethanol or DMSO.
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Stability: Stable under ambient conditions but may degrade under strong acidic/basic environments due to the amino and ester groups .
Biological Activity and Mechanism
Immunosuppressive Action
The compound suppresses T-cell proliferation and cytokine production (e.g., IL-2, IFN-γ), critical in transplant rejection and autoimmune diseases . Its mechanism involves:
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Cell Membrane Interaction: The tetradecylphenyl chain integrates into lipid bilayers, potentially disrupting signal transduction.
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Amino Group Reactivity: Forms hydrogen bonds with immunoregulatory proteins, inhibiting their activity .
Table 2: Key Biological Findings
| Activity | Experimental Evidence | Source |
|---|---|---|
| T-cell Inhibition | 70% reduction in proliferation at 10 μM | |
| IL-2 Suppression | 50% decrease in murine models | |
| Organ Transplant Efficacy | Prolonged graft survival in rats |
Pharmaceutical Applications
Clinical Uses
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Transplant Rejection: Administered post-operatively to prevent graft-versus-host disease .
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Autoimmune Diseases: Investigated for rheumatoid arthritis and multiple sclerosis due to its cytokine-modulating effects .
Formulation Considerations
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Prodrug Development: Ester derivatives improve oral bioavailability.
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Nanoparticle Delivery: Encapsulation in lipid nanoparticles enhances targeting to lymphoid tissues .
Future Perspectives
Research Directions
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